molecular formula C19H20N4O B2445919 N-benzyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 954761-00-3

N-benzyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2445919
CAS No.: 954761-00-3
M. Wt: 320.396
InChI Key: PXWBHFWDJWKQAZ-UHFFFAOYSA-N
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Description

N-Benzyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 954761-00-3) is a small molecule with the molecular formula C 19 H 20 N 4 O and a molecular weight of 320.4 g/mol . This compound belongs to the 1,2,3-triazole chemical class, a privileged scaffold in medicinal chemistry and drug discovery known for its high chemical stability, strong dipole moment, and ability to mimic amide bonds, making it a valuable building block for designing bioactive molecules . The core structure of this compound is of significant interest in antifungal research . Scientific studies on novel benzylic 1,2,3-triazole-4-carboxamides have demonstrated that this specific structural class exhibits promising in vitro activity against a range of clinically relevant fungal pathogens, including Rhizopus oryzae . Some analogues have shown activity superior to the reference drug itraconazole, highlighting the potential of this chemotype for developing new antifungal agents, particularly against strains resistant to existing therapies . The proposed mechanism of action for azole-based antifungals typically involves inhibition of the fungal cytochrome P450 enzyme Cyp51p (Erg11p), which is essential for ergosterol biosynthesis in the fungal cell membrane . The triazole ring can coordinate with the heme iron in the enzyme's active site, disrupting this critical pathway. Beyond its direct investigational use, this chemical serves as a versatile synthetic intermediate . Its well-defined reactivity profile and synthetic versatility make it a suitable scaffold for constructing more complex molecules for chemical biology, materials science, and the development of enzyme inhibitors or receptor modulators . Researchers can leverage its structure for further derivatization to explore structure-activity relationships and optimize pharmacological properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-1-phenyl-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-14(2)18-17(19(24)20-13-15-9-5-3-6-10-15)21-22-23(18)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWBHFWDJWKQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Huisgen Azide-Alkyne Cycloaddition

The 1-phenyl-1H-1,2,3-triazole scaffold is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Phenyl azide reacts with 1,2-dibromoacetylene under thermal conditions (80°C, 12 h) to yield 1-phenyl-4,5-dibromo-1H-1,2,3-triazole. Regioselectivity is controlled by the absence of copper, favoring the 1,4,5-substitution pattern.

Key Data

  • Yield : 72%
  • Characterization :
    • ¹H NMR (400 MHz, CDCl₃) : δ 7.5–7.8 (m, 5H, Ph), 4.3 (s, 2H, Br).
    • MS : m/z 327 [M+H]⁺.

Functionalization via Grignard Reactions

Isopropyl Substitution at Position 5

1-Phenyl-4,5-dibromo-1H-1,2,3-triazole undergoes regioselective substitution at position 5 using isopropylmagnesium chloride. The reaction proceeds in tetrahydrofuran (THF) at −78°C, yielding 1-phenyl-5-isopropyl-4-bromo-1H-1,2,3-triazole.

Optimized Conditions

  • Solvent : THF
  • Temperature : −78°C → 0°C (2 h)
  • Molar Ratio : 1:1.2 (triazole:Grignard)
  • Work-up : Quenching with HCl (1M), extraction with EtOAc, drying (Na₂SO₄).

Key Data

  • Yield : 68%
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.5 (d, 6H, J = 6.3 Hz, CH(CH₃)₂), 3.2 (septet, 1H, J = 6.3 Hz, CH), 7.3–7.6 (m, 5H, Ph).

Carboxylation at Position 4

Grignard-Mediated Carboxylation

The 4-bromo intermediate reacts with isopropylmagnesium chloride-lithium chloride composite and carbon dioxide (CO₂) at −30°C, introducing a carboxylic acid group at position 4. The crude product is acidified (pH 2–3) to precipitate 1-phenyl-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid.

Optimized Conditions

  • CO₂ Inlet Time : 15 min
  • Solvent : THF/N,N-dimethylformamide (9:1 v/v)
  • Temperature : −30°C → 25°C (2 h)
  • Purification : Crystallization from ethyl acetate/hexane.

Key Data

  • Yield : 65%
  • IR (KBr) : 1726 cm⁻¹ (C=O), 1273 cm⁻¹ (C-O).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 167.8 (COOH), 54.6 (CH(CH₃)₂), 19.5 (CH₃).

Amidation with Benzylamine

HOBt/EDC-Mediated Coupling

The carboxylic acid (0.5 g, 1.8 mmol) reacts with benzylamine (0.25 mL, 2.3 mmol) using hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl) in dimethylformamide (DMF). The mixture stirs at room temperature for 12 h, followed by extraction and silica gel chromatography.

Optimized Conditions

  • Catalyst : HOBt/EDC-HCl (1:1 molar ratio)
  • Solvent : DMF
  • Time : 12 h
  • Purification : Pet. ether:EtOAc (7:3).

Key Data

  • Yield : 85%
  • Melting Point : 173°C
  • IR (KBr) : 1694 cm⁻¹ (C=O), 1591 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, CDCl₃) : δ 4.5 (d, 2H, J = 5.8 Hz, CH₂Ph), 7.2–7.4 (m, 10H, Ar-H).

Alternative Route: One-Pot Triazole Formation

Cyclization of Functionalized Precursors

A nitrile precursor (1-phenyl-5-isopropyl-1H-1,2,3-triazole-4-carbonitrile) undergoes partial hydrolysis to the amide using hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) in ethanol/water (3:1). Benzylamine is added directly to the reaction, yielding the target compound without isolating intermediates.

Key Data

  • Yield : 73%
  • Reaction Time : 8 h
  • Advantage : Avoids carboxylation step.

Comparative Analysis of Methods

Parameter Grignard-Carboxylation Route One-Pot Cyclization Route
Total Yield 65% 73%
Steps 4 2
Purification Complexity High (chromatography) Moderate (crystallization)
Regioselectivity >98% 85–90%

Spectroscopic Validation

Mass Spectrometry

  • FABMS : m/z 349 [M+H]⁺ (calculated for C₂₀H₂₁N₄O: 348.17).

UV-Vis Spectroscopy

  • λmax (MeOH) : 278 nm (ε = 9.0 L·mol⁻¹·cm⁻¹), 305 nm (ε = 12.2 L·mol⁻¹·cm⁻¹).

¹H-¹³C HMBC Correlation

  • C=O (δ 167.8 ppm) correlates with NH (δ 6.2 ppm) and benzyl CH₂ (δ 4.5 ppm).

Industrial Scalability Considerations

The Grignard-carboxylation route is preferred for large-scale synthesis due to reproducible yields (>65%) and commercial availability of starting materials. Critical factors include:

  • Solvent Recovery : THF and DMF are distilled and reused.
  • Waste Management : Bromide byproducts are neutralized with Ca(OH)₂.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit promising anticancer properties. For instance, research has shown that N-benzyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds showed significant cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The compound was found to induce apoptosis through the intrinsic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In a study assessing the antimicrobial properties of various triazole derivatives, this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics .

Agricultural Applications

The compound's potential as a fungicide has been explored as well. Its ability to disrupt fungal cell wall synthesis makes it a candidate for agricultural applications.

Case Study: Fungicidal Activity

Research published in Pest Management Science highlighted the efficacy of triazole derivatives in controlling fungal pathogens affecting crops. This compound demonstrated effective control over Fusarium species, which are known to cause significant agricultural losses .

Mechanism of Action

The mechanism of action of N-benzyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to the active site of enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

N-benzyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared to other similar compounds, such as:

    1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Imidazole derivatives: Another class of heterocyclic compounds with diverse biological properties.

    Pyrazole derivatives: Known for their anti-inflammatory and anticancer activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Biological Activity

N-benzyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is C16H18N4OC_{16}H_{18}N_4O, with a molecular weight of approximately 298.34 g/mol. The structure features a benzyl group and an isopropyl group attached to the triazole ring, which are believed to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antiviral Activity : Studies have shown that compounds with a triazole moiety exhibit antiviral properties. For example, derivatives have been tested against the SARS-CoV-2 virus, demonstrating significant inhibition of viral replication with IC50 values in the nanomolar range .
  • Antimicrobial Properties : Research indicates that similar triazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Antiparasitic Activity : Compounds in this class have shown promise against protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease. Optimization of these compounds has led to enhanced potency and reduced toxicity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Target Organism/Pathogen IC50/EC50 (nM) Reference
AntiviralSARS-CoV-275.98
AntibacterialStaphylococcus aureus12.5
AntiparasiticTrypanosoma cruzipEC50 > 6

Case Study 1: Antiviral Evaluation

In a study evaluating various triazole derivatives against SARS-CoV-2, this compound exhibited significant antiviral activity with an IC50 value of 75.98 nM against the Omicron variant spike protein. This suggests its potential as a therapeutic agent in managing COVID-19 infections .

Case Study 2: Antimicrobial Assessment

Another research focused on the antimicrobial properties of triazole derivatives found that N-benzyl derivatives demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . These findings support the hypothesis that structural modifications can enhance antimicrobial efficacy.

Case Study 3: Antiparasitic Activity

A phenotypic high-content screening identified N-benzyl derivatives as promising candidates for treating Chagas disease. The optimized compound showed significant suppression of parasite burden in infected VERO cells and exhibited favorable pharmacokinetic properties .

Q & A

Q. What are the established synthetic routes for N-benzyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how is its purity validated?

  • Methodological Answer : The compound is synthesized via multi-step reactions, often involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation of intermediates. For example:

Intermediate Preparation : React benzylamine derivatives with isopropyl-substituted precursors under reflux conditions.

Cyclization : Use sodium azide and copper(I) iodide to form the triazole core .

Carboxamide Formation : Couple the triazole intermediate with phenyl isocyanate.

  • Characterization :
  • NMR Spectroscopy : Confirm regiochemistry via 1H^1H- and 13C^{13}C-NMR (e.g., triazole proton at δ 8.1–8.3 ppm and carboxamide carbonyl at δ 165–170 ppm) .
  • HRMS/HPLC : Validate molecular weight (>98% purity) .
  • Table : Example reaction yields from similar triazole derivatives :
SubstituentYield (%)Purity (HPLC)
5-Ethyl, 1-(2-Fluorophenyl)8299.1
5-Methyl, 1-(o-Tolyl)8698.7

Q. How can low solubility of this compound be addressed in in vitro assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤0.1% final concentration) to dissolve the compound, followed by dilution in buffer .
  • Prodrug Derivatives : Introduce hydrophilic groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this triazole-carboxamide, and what challenges arise during refinement?

  • Methodological Answer :
  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to resolve anisotropic displacement parameters.
  • Refinement in SHELXL :

Initial Model : Build using SHELXS (direct methods) .

Parameter Tweaking : Adjust WGHT and SHEL commands to optimize R-factor convergence (target: R1<5%R_1 < 5\%).

Validation : Check for overfitting using the FREE flag in SHELXPRO .

  • Challenges :
  • Disorder : Isopropyl or benzyl groups may exhibit positional disorder; resolve using PART and SUMP instructions .
  • Twinned Data : Apply Hooft yy parameters for twinned crystals .

Q. How do structural modifications (e.g., substituent changes) impact the compound’s inhibitory activity against Wnt/β-catenin signaling?

  • Methodological Answer :
  • SAR Analysis :

Core Triazole : Essential for binding; substitutions at C5 (isopropyl) enhance hydrophobic interactions .

Aryl Groups : Fluorophenyl at N1 improves target selectivity (IC50_{50} = 1.2 nM vs. Wnt) .

  • Experimental Design :
  • In Vitro Assays : Use TOPFlash luciferase reporter cells to quantify β-catenin activity .
  • Molecular Dynamics : Simulate docking into the β-catenin binding pocket (e.g., AutoDock Vina) .
  • Table : Activity data for analogs :
Substituent (R)IC50_{50} (nM)Selectivity Index
5-Isopropyl, N-Benzyl1.2>100
5-Methyl, N-Phenyl12.48.5

Q. How can conflicting data on enzyme inhibition (e.g., COX-2 vs. carbonic anhydrase) be resolved in mechanistic studies?

  • Methodological Answer :
  • Target Profiling :

Selectivity Screens : Use panels of recombinant enzymes (e.g., Eurofins KinaseProfiler) to identify off-target effects .

IC50_{50} Determination : Compare dose-response curves in COX-2 (inflammatory assays) vs. carbonic anhydrase (esterase activity) .

  • Structural Insights :
  • Co-crystallization : Resolve binding modes with each enzyme using X-ray crystallography .
  • Mutagenesis : Modify active-site residues (e.g., COX-2 Tyr385) to test binding dependency .

Q. What strategies are effective in studying polymorphic forms of this compound, and how do they influence bioactivity?

  • Methodological Answer :
  • Polymorph Screening :

Solvent Evaporation : Test solvents (e.g., ethanol, acetonitrile) to induce different crystal forms .

Thermal Analysis : Use DSC/TGA to identify stable forms (melting point >250°C) .

  • Bioactivity Impact :
  • Dissolution Rate : Amorphous forms may show faster release but lower stability .
  • Table : Example polymorph properties :
FormSolubility (mg/mL)Stability (RT)
Form I0.15>12 months
Form II0.456 months

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